(2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one
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Overview
Description
(2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one is a chiral compound with a cyclohexane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the core structure.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced through nucleophilic substitution reactions using methylthiolates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation and nucleophilic substitution reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyl and methylsulfanyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiolates or halides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
(2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one involves its interaction with specific molecular targets. The tert-butyl and methylsulfanyl groups may influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclohexanone core structure provides a rigid framework that can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-ethyl-2-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-one
- (2S,4R)-2-[2-(2-methoxyphenoxy)ethyl]-4-(propan-2-yl)cyclohexan-1-one
- (2S,4R)-4-methyl-2-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-one
Uniqueness
(2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one is unique due to the presence of both tert-butyl and methylsulfanyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
62151-61-5 |
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Molecular Formula |
C11H20OS |
Molecular Weight |
200.34 g/mol |
IUPAC Name |
(2S,4R)-4-tert-butyl-2-methylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1 |
InChI Key |
ARPKFFQSQVKRIG-SCZZXKLOSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)SC |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)SC |
Origin of Product |
United States |
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